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Introduction

Oliceridine (TRV130) is a novel intravenous opioid agonist approved by the US Food and
Drug Administration (FDA) in 2020 for the management of moderate to severe acute pain in
controlled clinical settings.[1][2][3] It represents a distinct class of analgesics known as G
protein-biased p-opioid receptor (MOR) agonists.[4][5][6][7] The development of oliceridine
was driven by the need to separate the desired analgesic effects of opioids from the significant
burden of opioid-related adverse events (ORAES), such as respiratory depression and
gastrointestinal complications.[1][8][9] This is achieved through a mechanism of "functional
selectivity," which preferentially activates the G protein signaling pathway responsible for
analgesia while minimizing the recruitment of the B-arrestin pathway, which is linked to many
adverse effects.[1][4][5]

This technical guide provides a detailed overview of the initial clinical experiences with
oliceridine, focusing on its human pharmacokinetics, supported by data from foundational
clinical trials.

Mechanism of Action: Biased Agonism

Conventional opioids like morphine exert their effects by binding to the p-opioid receptor, which
subsequently triggers two primary intracellular signaling cascades:
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o G-protein Pathway: Activation of this pathway is predominantly responsible for the desired
analgesic effects.[4][10]

» [-arrestin Pathway: Recruitment and activation of 3-arrestin are associated with a host of
undesirable side effects, including respiratory depression, constipation, and the development
of tolerance.[4][5][10]

Oliceridine is designed to be a "biased ligand" that, upon binding to the MOR, preferentially
activates the G-protein signaling cascade while only weakly engaging the -arrestin pathway.
[5][11] This biased agonism aims to provide potent pain relief with an improved safety and
tolerability profile compared to conventional, unbiased opioids.[1][6][12]
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Figure 1: Oliceridine's Biased Signaling Mechanism.

Pharmacokinetic Profile

Initial clinical studies have characterized the pharmacokinetic (PK) profile of oliceridine,
demonstrating predictable behavior.

+ Metabolism: Oliceridine is primarily metabolized in the liver by cytochrome P450 enzymes,
specifically CYP3A4 and CYP2D6.[11] It has no known active metabolites, which simplifies
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the relationship between plasma concentration and analgesic effect.[11]

o Elimination: The half-life is estimated to be between 1.85 and 2.08 hours.[6][13]
e Special Populations:

o Renal Impairment: No clinically meaningful differences in PK parameters have been
observed between subjects with end-stage renal disease (ESRD) and healthy subjects,
suggesting no dose adjustment is needed for renal impairment.[10][14]

o Hepatic Impairment: While clearance and AUC were not affected, the half-life of
oliceridine was observed to increase in patients with moderate to severe hepatic
impairment.[14] An initial dose reduction may be considered for patients with severe
hepatic impairment.[14]

o CYP2D6 Poor Metabolizers: Individuals who are poor metabolizers via the CYP2D6
enzyme show reduced clearance of oliceridine.[11]

Data Presentation: Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters from a Phase I, single-
ascending-dose study in Chinese patients with chronic non-cancer pain.[6][7][13]
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Parameter 0.75 mg Dose 1.5 mg Dose (n=10) 3.0 mg Dose (n=10)
(n=12)

Cmax (ng/mL) 51.29 + 11.23 64.95 + 14.59 81.91 + 16.03

Tmax (h) 0.034 (2 min) 0.034 (2 min) 0.083 (5 min)

AUCo-t (h*ng/mL) 32.22 +4.54 69.34 + 11.41 144.38 + 27.99

t¥2 (h) 1.85+£0.23 194 +£0.23 2.08 £0.29

CLz (L/h) 23.95+3.42 22.18 £3.73 21.29+4.14

Vz (L) 64.91 £10.74 62.53 £ 10.02 64.64 £ 11.53

Data presented as
mean * standard
deviation, except for
Tmax which is the
median time. Data
sourced from a study
in Chinese patients
with chronic non-

cancer pain.[6][7][13]

Experimental Protocols and Clinical Experience

Oliceridine's clinical development program has included Phase | studies in healthy volunteers
and special populations, as well as pivotal Phase Il efficacy and safety trials in patients with
acute postoperative pain.[3][12]
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Figure 2: Generalized Workflow for Pivotal Oliceridine Clinical Trials.

Phase | Studies

The initial human trials were single-ascending-dose, open-label studies designed to assess the

safety, tolerability, and pharmacokinetic profile of oliceridine.[6][13]

o Methodology: These studies typically involved administering a single intravenous dose of
oliceridine over a short infusion period (e.g., 2 minutes) to cohorts of participants at
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escalating dose levels (e.g., 0.75 mg, 1.5 mg, 3.0 mg).[6][13] Blood samples were collected
at predefined intervals to determine plasma concentrations and calculate PK parameters
using non-compartmental analysis.[6][10] Safety was monitored through the recording of
adverse events (AEs), vital signs, and laboratory tests.[6][10]

e Findings: These trials established that oliceridine exhibits predictable pharmacokinetic
characteristics.[12] The most common AEs were consistent with the opioid class, such as
nausea, vomiting, and dizziness, and no serious adverse events were noted in these initial
studies.[6][7]

Phase lll Efficacy and Safety Trials (APOLLO & ATHENA)

The core of the clinical experience comes from the Phase Il program, including the APOLLO-1
and APOLLO-2 randomized controlled trials and the ATHENA open-label safety study.[9][15]
[16][17]

e Methodology: The APOLLO trials were double-blind, randomized, placebo- and active-
controlled (morphine) studies in patients experiencing moderate-to-severe acute pain
following surgical procedures (bunionectomy in APOLLO-1, abdominoplasty in APOLLO-2).
[8][9][15] Patients were randomized to receive either oliceridine, morphine, or a placebo,
administered via a patient-controlled analgesia (PCA) device.[15][18] The protocols specified
an initial loading dose followed by demand doses with a 6-minute lockout interval.[9][18] The
primary endpoint was typically the proportion of treatment responders compared to placebo.
[15][18]

o The ATHENA Study: This was a large, open-label study designed to assess the safety and
tolerability of oliceridine in a broad "real-world" population of 768 patients with acute pain
from surgical or medical conditions.[16][19][20] Dosing was flexible, allowing for clinician-
administered boluses or PCA.[19][21]

Data Presentation: Key Phase lll Trial Protocols
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[22] bunionectomy placebo- and

(n=389)
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Loading Dose:
Oliceridine (1.5
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Moderate-to- Randomized,
) ] mg), or Placebo.  treatment
severe pain post-  double-blind,
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(0.1,0.35,0r 0.5 hours.
mg), Morphine (1
mg), or Placebo.
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severe acute Open-label, N
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pain (surgical & multi-center ) ) ) ]
[20] ) 1.5 mg loading, discontinuations,
non-surgical) safety study

(n=768)

0.5 mg demand

dose.

vital signs).

¢ Clinical Findings: Across the Phase Il program, oliceridine demonstrated effective

analgesia, with the 0.35 mg and 0.5 mg demand dose regimens being equianalgesic to 1 mg
of morphine.[9][18] Importantly, oliceridine showed a favorable safety and tolerability profile,
particularly regarding a lower incidence of respiratory safety events and gastrointestinal AEs
like nausea and vomiting compared to morphine.[9][12][15]

Conclusion
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The initial clinical experiences with oliceridine establish it as a novel analgesic with a well-
characterized and predictable pharmacokinetic profile. Its mechanism as a G protein-biased
agonist translates into a clinical profile that offers analgesia comparable to conventional opioids
like morphine but with an improved safety margin, particularly concerning respiratory and
gastrointestinal adverse events.[9][12] The data from Phase | to Phase Ill trials provide a robust
foundation for its use in the management of moderate-to-severe acute pain in controlled clinical
settings, offering a valuable alternative for patients where the risks associated with
conventional opioids are a significant concern.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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